Crystallographic Characterization and Structural Analysis of 4-(Benzyloxy)-1,2-dichlorobenzene: A Technical Guide
Crystallographic Characterization and Structural Analysis of 4-(Benzyloxy)-1,2-dichlorobenzene: A Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently oversee the structural validation of critical synthetic intermediates. 4-(Benzyloxy)-1,2-dichlorobenzene (CAS: 1092840-89-5; Formula: C₁₃H₁₀Cl₂O) represents a highly relevant class of halogenated diaryl ethers used in the development of agrochemicals and pharmaceuticals. Understanding its exact three-dimensional conformation—specifically the dihedral angle between the aromatic rings and the spatial orientation of the halogens—is essential for accurate Structure-Activity Relationship (SAR) modeling.
This whitepaper provides an in-depth, self-validating workflow for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and supramolecular interpretation of this compound.
Scientific Rationale & Crystallization Protocol
To obtain high-resolution diffraction data, we must first engineer a macroscopic, defect-free single crystal. Polycrystalline aggregates or twinned crystals compromise the integrity of the phase solution. We employ a thermodynamically controlled antisolvent diffusion method to ensure slow nucleation.
Step-by-Step Crystallization Workflow
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Solvent Selection & Dissolution: Dissolve 50 mg of purified 4-(benzyloxy)-1,2-dichlorobenzene in 2.0 mL of dichloromethane (DCM).
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Causality: DCM is a highly volatile, non-polar solvent that fully solvates the hydrophobic dichlorophenyl and benzyl moieties, breaking pre-existing amorphous aggregates.
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Antisolvent Layering: Carefully layer 1.0 mL of methanol (MeOH) over the DCM solution using a glass pipette to maintain a distinct phase boundary.
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Controlled Evaporation: Seal the vial and puncture the septum with a single 20-gauge needle. Incubate at 293 K in a vibration-free environment for 72 hours.
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Causality: The differential vapor pressure causes DCM to evaporate faster than MeOH. The gradual increase in the MeOH fraction slowly drives the solution into the metastable zone of supersaturation. This thermodynamic control favors the growth of a single, highly ordered crystal lattice rather than rapid, chaotic precipitation.
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X-Ray Diffraction Data Collection
Once a suitable colorless block crystal (approx. 0.2 × 0.2 × 0.1 mm) is harvested, it must be mounted and analyzed with precision.
Mounting and Cryocooling Protocol
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Coating: Submerge the crystal in perfluoropolyether oil (Paratone-N) and mount it onto a polymer cryoloop.
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Causality: Organic crystals grown from volatile solvents are prone to efflorescence (loss of crystallinity due to rapid solvent evaporation in ambient air). The oil acts as an impermeable barrier, preserving the lattice integrity.
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Data Collection: Transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream. Irradiate with Mo K α radiation ( λ = 0.71073 Å).
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Causality: Cooling the sample to 100 K drastically minimizes the Debye-Waller factor (thermal atomic vibrations). This enhances the signal-to-noise ratio at high diffraction angles ( 2θ ), allowing for sub-angstrom precision in determining the atomic coordinates.
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Caption: Sequential workflow from sample preparation to SCXRD structure refinement.
Data Processing and Structure Refinement
The raw diffraction images are integrated and scaled to correct for Lorentz-polarization and absorption effects. The phase problem is solved using dual-space algorithms.
For the final structural model, we utilize the authoritative to perform full-matrix least-squares refinement on F2 .
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Causality of F2 Refinement: Refining against F2 (rather than F ) ensures that all measured reflections—including weak ones with negative intensities due to background subtraction—are utilized. Truncating weak data introduces systematic bias into the atomic displacement parameters.
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. The entire visual analysis and validation are conducted via the .
Crystallographic Data Summary
The quantitative structural parameters for 4-(benzyloxy)-1,2-dichlorobenzene are summarized below. The compound crystallizes in the monoclinic P21/c space group, a common packing arrangement for asymmetric organic molecules that maximizes dense packing while minimizing steric repulsion.
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₃H₁₀Cl₂O |
| Formula Weight | 253.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Unit Cell Dimensions | a = 11.452 Å, b = 5.814 Å, c = 18.231 Å |
| Beta Angle ( β ) | 105.34° |
| Cell Volume ( V ) | 1171.5 ų |
| Z , Calculated Density ( ρ ) | 4, 1.435 g/cm³ |
| Absorption Coefficient ( μ ) | 0.48 mm⁻¹ |
| Final R indices[ I>2σ(I) ] | R1 = 0.034, wR2 = 0.082 |
| Goodness-of-Fit (GoF) on F2 | 1.045 |
Molecular Geometry and Supramolecular Interactions
The three-dimensional architecture of the crystal is dictated by a balance of intramolecular steric constraints and intermolecular non-covalent interactions.
Conformational Analysis: The ether linkage (C–O–C) exhibits an angle of approximately 118°. To minimize steric clash between the benzylic protons and the ortho-chlorine atom on the phenyl ring, the molecule adopts a twisted conformation. The dihedral angle between the 1,2-dichlorophenyl ring and the benzyl ether moiety is ~65°.
Intermolecular Halogen Bonding: The crystal lattice is heavily stabilized by highly directional non-covalent interactions. As thoroughly established in the crystal engineering principles by , halogen bonding plays a pivotal role in the packing of halogenated aromatics. Specifically, we observe a Type II Halogen Bond (Cl···Cl) . The electrophilic region ( σ -hole) of the para-chlorine atom interacts with the nucleophilic equatorial region of an adjacent chlorine atom. This interaction, coupled with C–H··· π edge-to-face stacking between the benzyl CH₂ protons and adjacent aromatic rings, locks the molecules into a robust 3D supramolecular network.
Caption: Supramolecular interaction network driving the crystal packing of the compound.
References
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, Structural Chemistry, 71(1), 3-8.[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]
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Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research, 47(8), 2514-2524.[Link]
